![molecular formula C19H27F3N2O2 B2493921 tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate CAS No. 1774896-16-0](/img/structure/B2493921.png)
tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes starting from basic piperidine derivatives. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through a three-step process using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, yielding a 49.9% total yield, highlighting the challenges and efficiencies in synthesizing such complex molecules (Kong et al., 2016).
Molecular Structure Analysis
The structural analysis of tert-butyl piperidine derivatives reveals significant insights into their molecular geometry and interactions. For instance, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate's molecular structure was characterized using NMR, MS, FT-IR techniques, and X-ray diffraction, emphasizing the importance of these methods in understanding the spatial arrangement and electronic structure of such compounds (Hou et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl piperidine derivatives often include functional group transformations critical for synthesizing biologically active compounds. The compound tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reaction characteristics exemplify the chemical versatility of these molecules, showcasing their potential in synthesizing various pharmacologically relevant structures (Didierjean et al., 2004).
Physical Properties Analysis
The physical properties of tert-butyl piperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and synthesis. The analysis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate revealed its crystallization in a monoclinic space group, providing essential data for understanding the compound's behavior in different chemical environments (Mamat et al., 2012).
Chemical Properties Analysis
The reactivity of tert-butyl piperidine derivatives with various reagents and under different conditions highlights their chemical properties. For example, the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate demonstrates the compound's potential to undergo reactions that introduce functionally diverse groups, thereby expanding its application in medicinal chemistry (Richter et al., 2009).
Scientific Research Applications
Synthesis and Applications in Drug Development
Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a close derivative, is an important intermediate for small molecule anticancer drugs. It was synthesized from piperidin-4-ylmethanol, demonstrating high yield and the potential for developing optimized anti-tumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).
Intermediate in Biologically Active Compounds
The compound has been used as an intermediate in the synthesis of many biologically active compounds, including crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Piperidine Derivatives for Therapeutic Applications
The synthesis of various piperidine derivatives, including tert-butyl 4-oxopiperidine-1-carboxylate, has implications for developing therapeutic agents (Moskalenko & Boev, 2014).
Key Intermediate in Vandetanib Synthesis
This compound is a key intermediate in synthesizing Vandetanib, an important drug used in cancer treatment (Wang, Wang, Tang, & Xu, 2015).
Chemical Synthesis and Characterization
Synthesis Techniques
The synthesis techniques and methods for similar compounds have been explored, providing insights into efficient and high-yield chemical synthesis (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Structural Analysis
Structural analysis and characterization of similar compounds have been conducted, contributing to a deeper understanding of their chemical properties (Yamashita, Taya, Nishitani, Oda, Kawamoto, Kimura, Ishichi, Terauchi, & Yamano, 2015).
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-9-7-18(13-23,8-10-24)12-14-5-4-6-15(11-14)19(20,21)22/h4-6,11H,7-10,12-13,23H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAZGAMGCBSFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.